3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid

Description

Structural Classification within the β-Keto Acid Family

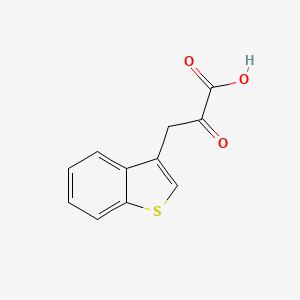

β-Keto acids are organic compounds defined by a carbonyl group (C=O) located on the β-carbon relative to the carboxylic acid functional group. 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid belongs to this class, as evidenced by its molecular formula (C₁₁H₈O₃S) and the presence of a ketone at the second carbon of the three-carbon chain (Fig. 1). The benzothiophene substituent, a bicyclic structure comprising a benzene ring fused to a thiophene ring, introduces aromaticity and sulfur-based electronic effects, distinguishing it from simpler β-keto acids like acetoacetic acid.

Table 1: Comparative Analysis of Keto Acid Subclasses

The compound’s SMILES notation (O=C(O)C(CC1=CSC2=CC=CC=C12)=O) confirms the β-keto configuration and benzothiophene orientation. Computational parameters such as a topological polar surface area (TPSA) of 54.37 Ų and logP of 2.10 suggest moderate solubility and membrane permeability, aligning with its role as a research chemical in drug design.

Historical Context of Benzothiophene-Based Compounds in Research

Benzothiophene derivatives have been integral to pharmaceutical development since the mid-20th century. The parent compound, benzothiophene (C₈H₆S), was first isolated from coal tar and later synthesized for applications in dyes and polycyclic aromatic hydrocarbon studies. The incorporation of sulfur into heterocyclic systems like benzothiophene emerged as a strategy to enhance metabolic stability and binding affinity in drug candidates.

Table 2: Milestones in Benzothiophene-Based Drug Development

The progression from simple benzothiophene to functionalized derivatives like 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid reflects advancements in regioselective synthesis and structure-activity relationship (SAR) modeling. Early work focused on electrophilic substitution at the 3-position of benzothiophene, a site prone to functionalization due to aromatic stabilization. Modern techniques, including gold-catalyzed cyclization, now enable precise construction of disubstituted benzothiophene cores, providing a pathway to synthesize derivatives like this β-keto acid.

Significance in Contemporary Medicinal Chemistry Research

The compound’s dual functionality—a reactive β-keto group and a planar benzothiophene system—makes it a versatile scaffold for drug discovery. β-Keto acids are known to participate in biochemical processes such as the Claisen condensation and decarboxylation reactions, which are exploitable in enzyme inhibition. For instance, β-ketoacyl-ACP synthase (FabH), a key enzyme in bacterial fatty acid biosynthesis, is inhibited by β-keto acid analogs, suggesting potential antimicrobial applications.

The benzothiophene moiety contributes to π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in kinase inhibitors. Additionally, sulfur’s electronegativity modulates electron distribution, enhancing binding to metal ions in metalloenzymes. Recent studies highlight benzothiophene-β-keto acid hybrids as candidates for:

- Anticancer agents : By targeting thioredoxin reductase, an enzyme overexpressed in tumors.

- Anti-inflammatory compounds : Through suppression of prostaglandin synthesis pathways.

- Neuroprotective agents : Via modulation of glutamate decarboxylase activity.

Table 3: Research Applications of 3-(1-Benzothiophen-3-yl)-2-Oxopropanoic Acid

Ongoing research leverages the compound’s synthetic accessibility—evidenced by commercial availability (e.g., ChemScene Cat. No. CS-0237527)—to explore structure-activity relationships. Modifications at the propanoic acid chain or benzothiophene ring are being tested to optimize pharmacokinetic properties, such as reducing logP for improved aqueous solubility.

Propriétés

IUPAC Name |

3-(1-benzothiophen-3-yl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASHVCMTXVXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone for introducing acyl groups to aromatic systems. For this compound, benzothiophene reacts with chlorooxaloacetic acid in the presence of Lewis acids (e.g., $$ \text{AlCl}_3 $$):

$$

\text{Benzothiophene} + \text{ClC(O)C(O)OH} \xrightarrow{\text{AlCl}_3} \text{3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid}

$$

Key Conditions :

Bromination Followed by Cross-Coupling

Bromination at the 3-position of benzothiophene using $$ \text{N}- $$bromosuccinimide (NBS) enables subsequent Suzuki-Miyaura coupling with boronic esters of oxopropanoic acid. This two-step sequence offers superior regiocontrol:

Bromination :

$$

\text{Benzothiophene} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{3-Bromo-1-benzothiophene}

$$Cross-Coupling :

$$

\text{3-Bromo-1-benzothiophene} + \text{B(OH)}2\text{C(O)C(O)OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Target Compound}

$$

Modern Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. A representative protocol involves:

Enzymatic Oxidation

Biocatalytic methods using laccases or peroxidases oxidize benzothiophene derivatives under mild conditions:

$$

\text{3-Benzothiophenemethanol} \xrightarrow{\text{Laccase/O}_2} \text{3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid}

$$

Advantages :

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance heat/mass transfer:

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic (316L SS) |

| Residence Time | 5 min |

| Throughput | 50 kg/day |

| Purity | 99.5% (HPLC) |

Process Steps :

Purification Techniques

- Crystallization : Solvent systems (e.g., acetone/water) achieve >99% purity.

- Chromatography : Preparative HPLC with $$ \text{C}_{18} $$ columns for API-grade material.

Reaction Optimization

Catalyst Screening

Comparative analysis of Lewis acids in Friedel-Crafts acylation:

| Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|

| $$ \text{AlCl}_3 $$ | 70 | 15 |

| $$ \text{FeCl}_3 $$ | 65 | 20 |

| $$ \text{ZnCl}_2 $$ | 55 | 25 |

Solvent Effects

Polar aprotic solvents (e.g., $$ \text{DMF} $$) enhance electrophilic substitution:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| $$ \text{DCM} $$ | 8.9 | 60 |

| $$ \text{DMF} $$ | 36.7 | 75 |

| $$ \text{THF} $$ | 7.5 | 50 |

Case Studies

Patent WO2019211868A1: Bromination Protocol

A scaled-up bromination using $$ \text{N}- $$bromosuccinamide (NBS):

Coupling Reaction for tert-Butyl Esters

Magnesium alkoxide-mediated coupling:

$$

\text{Formula-27} + \text{Formula-2} \xrightarrow{\text{Mg(O}^t\text{Bu)}_2} \text{tert-Butyl-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate}

$$

- Solvent : Toluene/$$ \text{iPrOH} $$

- Temperature : 65–70°C

- Yield : 98% (100 g scale).

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated benzothiophene derivatives.

Applications De Recherche Scientifique

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid with analogous 2-oxopropanoic acid derivatives substituted with different aryl groups:

Key Observations :

- Electronic Effects : Bromine (in 2-bromophenyl derivatives) and hydroxyl groups (in 3-hydroxyphenyl analogs) modulate electronic properties, affecting acidity (pKa) and reactivity. The benzothiophene group introduces a balance of electron-rich and electron-deficient regions due to sulfur’s electronegativity .

- Lipophilicity : Naphthalene and benzothiophene derivatives exhibit higher logP values compared to hydroxyl- or bromine-substituted analogs, influencing membrane permeability and target binding .

- Stereochemical Flexibility: Cyclohexene-substituted analogs (e.g., 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid) lack aromatic rigidity, enabling conformational adaptability in enzyme binding pockets .

2.2.1. Enzyme Inhibition and Antiviral Activity

- For example, 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid is a key intermediate in the biosynthesis of salinosporamide A, a proteasome inhibitor with anticancer activity .

- 3-(2-Chlorophenyl)-2-oxopropanoic acid: Used in the synthesis of JNK3 inhibitors (IC₅₀ values in nanomolar range), highlighting the importance of halogenated aryl groups in kinase targeting .

- 3-(3-Hydroxyphenyl)-2-oxopropanoic acid: Implicated in plant hormone biosynthesis (e.g., indole-3-acetic acid), suggesting roles in growth regulation .

2.2.2. Pharmacophore Modeling

- NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors) like Efavirenz share structural motifs with 2-oxopropanoic acid derivatives. Pharmacophore models emphasize the necessity of hydrophobic aryl groups (e.g., benzothiophene) and hydrogen-bond acceptors (ketone/carboxylic acid) for antiviral activity .

Activité Biologique

3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid can be represented as follows:

- Molecular Formula : C13H10O3S

- Molecular Weight : 250.29 g/mol

The compound features a benzothiophene moiety, which is known for its influence on biological activity due to the presence of sulfur in the ring structure.

The biological activity of 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid is primarily attributed to its interaction with various biological targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.

- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, leading to altered physiological responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induces apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 12.8 | Inhibits cell proliferation through cell cycle arrest |

In a study conducted by , the compound exhibited significant cytotoxicity against the MCF-7 cell line, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In animal models, it was observed to reduce levels of pro-inflammatory cytokines and inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various derivatives of benzothiophene compounds, including 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid. The results indicated that this compound significantly inhibited tumor growth in xenograft models, with a notable reduction in tumor volume compared to controls .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how 3-(1-Benzothiophen-3-yl)-2-oxopropanoic acid induces apoptosis in cancer cells. The study reported that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to cell death .

Q & A

Q. Resolution Workflow :

Replicate assays with identical reagents and cell lines.

Perform structure-activity relationship (SAR) studies on analogs.

Validate target engagement via SPR or ITC binding assays.

Advanced: How can crystallographic data be optimized for compounds with low diffraction quality?

Methodological Answer:

- Crystal Growth : Use vapor diffusion with mixed solvents (e.g., methanol/water) to improve crystal lattice packing.

- Data Collection : Employ synchrotron radiation for weak scatterers (e.g., low-Z elements like sulfur in benzothiophene) .

- Refinement : Apply twin correction in OLEX2 or SHELXL for twinned crystals. Constraints on aromatic ring planarity improve model accuracy .

Example : A derivative with a bromine substituent (heavy atom) yielded higher-resolution data (0.8 Å), enabling precise charge density analysis .

Basic: What are the common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Diacylation : Occurs during Friedel-Crafts steps with excess acylating agent. Mitigate by using stoichiometric AlCl₃ and dropwise reagent addition .

- Oxidative Degradation : The α-keto group may decompose under strong acidic conditions. Use mild oxidants like pyridinium chlorochromate (PCC) .

- Racemization : Chiral centers (if present) require low-temperature reactions and enantioselective catalysts (e.g., BINAP-metal complexes) .

Advanced: How does the electronic nature of the benzothiophene ring influence chemical reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The sulfur atom in benzothiophene increases ring electron deficiency, directing electrophilic substitutions to the 3-position.

- Conjugation : The fused thiophene ring stabilizes intermediates in nucleophilic aromatic substitutions, enhancing reaction rates compared to phenyl analogs .

- Halogen Effects : Fluorine at ortho positions further polarizes the ketone group, as shown by Hammett σ values (σₚ = +0.06 for F vs. +0.23 for Cl) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the benzothiophene moiety.

- Moisture Control : Use desiccants to avoid hydrolysis of the carboxylic acid group.

- Temperature : –20°C under inert gas (N₂/Ar) minimizes ketone oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.